molecular formula C12H18ClIOSi B13919694 tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane

Cat. No.: B13919694
M. Wt: 368.71 g/mol
InChI Key: HFQFUKWYKVUYHX-UHFFFAOYSA-N
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Description

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is a silyl ether compound characterized by a tert-butyldimethylsilyl (TBDMS) group attached to a 4-chloro-3-iodophenoxy moiety. The TBDMS group (Si(CH₃)₂C(CH₃)₃) serves as a robust protecting group in organic synthesis, offering stability under basic and mildly acidic conditions . The aromatic ring in this compound features electron-withdrawing substituents (Cl and I), which influence its electronic properties and reactivity. This compound is likely employed as an intermediate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the presence of iodine, a halogen amenable to transition metal-mediated transformations.

Properties

Molecular Formula

C12H18ClIOSi

Molecular Weight

368.71 g/mol

IUPAC Name

tert-butyl-(4-chloro-3-iodophenoxy)-dimethylsilane

InChI

InChI=1S/C12H18ClIOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3

InChI Key

HFQFUKWYKVUYHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl(chloro)dimethylsilane with 4-chloro-3-iodophenol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with azido or thiocyanato groups, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Scientific Research Applications

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For example, in organic synthesis, the compound acts as a source of silicon, facilitating the formation of carbon-silicon bonds. In biological applications, it may interact with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane (CAS 147283-96-3)

  • Structural Differences: The target compound has a phenoxy linkage (O-C₆H₃ClI), while this analog has a benzyloxy linkage (O-CH₂-C₆H₄I). Substituents: The target compound contains both Cl and I on the aromatic ring, whereas this compound has only I at the para position .
  • Molecular Properties :
    • Molecular Formula : C₁₂H₁₇ClIOSi (target) vs. C₁₃H₂₁IOSi (analog).
    • Molecular Weight : ~368.5 g/mol (target) vs. 348.3 g/mol (analog). The lower weight of the analog is due to the absence of Cl and the CH₂ group in the benzyloxy linker .
  • Reactivity: The iodine in both compounds enables cross-coupling reactions.
  • Applications :
    • The analog is used as a pharmaceutical impurity reference standard and in biological research . The target compound’s dual halogenation may expand its utility in synthesizing polyhalogenated intermediates for drug discovery.

((4-Bromo-2-chloro-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane (CAS 2283377-98-8)

  • Structural Differences: This compound features a benzyloxy group with Br, Cl, and methyl substituents, contrasting with the target’s phenoxy group (Cl and I) .
  • Reactivity :
    • The Br substituent offers a distinct site for nucleophilic substitution, while the methyl group may sterically hinder reactions. The target compound’s I provides a heavier halogen for coupling reactions, which are typically more efficient with iodine than bromine .
  • Stability :
    • Both compounds benefit from the TBDMS group’s stability, but the electron-withdrawing Cl and I in the target compound may further stabilize the silyl ether by reducing electron density on the oxygen .

General Comparison of Silyl Ethers with Aromatic Halogenation

Property tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane ((4-Bromo-2-chloro-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane
Linkage Phenoxy (O-C₆H₃ClI) Benzyloxy (O-CH₂-C₆H₄I) Benzyloxy (O-CH₂-C₆H₂BrClCH₃)
Halogen Substituents 4-Cl, 3-I 4-I 4-Br, 2-Cl, 3-CH₃
Molecular Formula C₁₂H₁₇ClIOSi C₁₃H₂₁IOSi C₁₄H₂₁BrClSi
Molecular Weight (g/mol) 368.5 348.3 355.7
Key Reactivity Iodine for coupling; Cl for directing effects Iodine for coupling Bromine for substitution; steric hindrance from CH₃
Applications Polyhalogenated intermediates in drug synthesis Pharmaceutical impurity standards Specialty intermediates with steric and electronic modulation

Research Findings and Functional Insights

  • Electronic Effects :
    The electron-withdrawing Cl and I substituents on the target compound’s aromatic ring reduce electron density at the oxygen, enhancing the stability of the silyl ether bond compared to analogs with electron-donating groups .
  • Synthetic Utility : The iodine atom facilitates cross-coupling reactions, while the chlorine can serve as a directing group for regioselective functionalization. This dual functionality makes the compound versatile in constructing complex aromatic systems .

Biological Activity

tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is a silane compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular formula of this compound is C12H19ClIOSSC_{12}H_{19}ClIOSS, with a molecular weight of 334.27 g/mol. The compound features a tert-butyl group, a phenoxy group substituted with chlorine and iodine, and dimethylsilane functionalities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that silanes can disrupt bacterial membranes, leading to cell death. In vitro tests on related compounds have demonstrated effectiveness against various pathogens, including multidrug-resistant strains.

Compound Pathogen Activity
This compoundE. coliEffective
This compoundS. aureusModerate

Anticancer Activity

The anticancer potential of silane derivatives is well-documented. Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, a study on similar phenoxy-silane compounds indicated significant inhibition of cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM) Reference
MCF715.2
A54912.5

Anti-inflammatory Activity

The anti-inflammatory properties of silanes are attributed to their ability to inhibit pro-inflammatory cytokines. Studies on related compounds have shown a reduction in inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research investigated the antimicrobial activity of various silane derivatives, including those similar to this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Testing : In another study focusing on the anticancer properties, researchers evaluated the cytotoxic effects of several silanes on human cancer cell lines. The results showed that this compound exhibited promising cytotoxicity against MCF7 and A549 cells, suggesting its potential as an anticancer agent .

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